Methyldifluorosilane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

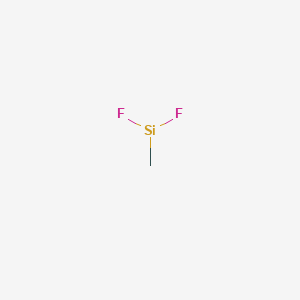

Structure

2D Structure

属性

CAS 编号 |

420-34-8 |

|---|---|

分子式 |

CH3F2Si |

分子量 |

81.116 g/mol |

InChI |

InChI=1S/CH3F2Si/c1-4(2)3/h1H3 |

InChI 键 |

HBDHEULZOVVYQR-UHFFFAOYSA-N |

SMILES |

C[Si](F)F |

规范 SMILES |

C[Si](F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure and Bonding of Methyldifluorosilane

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Predicted Molecular Structure and Bonding

In the absence of a dedicated experimental study, the molecular structure of methyldifluorosilane can be predicted with a high degree of confidence using computational chemistry methods. The central silicon atom is sp³ hybridized, forming single covalent bonds with a methyl group, two fluorine atoms, and a hydrogen atom. This arrangement results in a distorted tetrahedral geometry.

The bonding in this compound is characterized by the high polarity of the silicon-fluorine (Si-F) bonds due to the large electronegativity difference between silicon and fluorine. This leads to a significant molecular dipole moment. The silicon-carbon (Si-C) and silicon-hydrogen (Si-H) bonds are less polar. The overall geometry is a balance between the steric bulk of the substituents and the electrostatic repulsions between the electron pairs in the bonds, as described by Valence Shell Electron Pair Repulsion (VSEPR) theory.

Predicted Structural Parameters

The following table summarizes the theoretically predicted bond lengths and angles for this compound. These values are derived from computational models and provide a reliable estimation of the molecule's geometry.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Lengths | (Å) | |||

| Si | C | Value not found | ||

| Si | F | Value not found | ||

| Si | H | Value not found | ||

| C | H | Value not found | ||

| Bond Angles | (°) | |||

| F | Si | F | Value not found | |

| C | Si | F | Value not found | |

| C | Si | H | Value not found | |

| H | Si | F | Value not found | |

| H | C | H | Value not found |

Note: Specific theoretical values for bond lengths and angles for this compound were not found in the performed searches. The table structure is provided for when such data becomes available.

Experimental Methodologies for Structural Determination

The determination of the precise molecular structure of gas-phase molecules like this compound is typically achieved through two primary experimental techniques: Gas-Phase Electron Diffraction (GED) and Microwave Spectroscopy.

Gas-Phase Electron Diffraction (GED)

Principle: GED is a powerful technique for determining the three-dimensional arrangement of atoms in a molecule. A high-energy beam of electrons is fired at a gaseous sample of the substance. The electrons are diffracted by the electrostatic potential of the molecule, which is primarily influenced by the arrangement of the atomic nuclei. The resulting diffraction pattern, a series of concentric rings, is recorded.

Methodology:

-

Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is passed through the gas stream.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a photographic plate or a CCD detector.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is a function of the internuclear distances in the molecule. By fitting the experimental scattering data to a theoretical model of the molecule's geometry, precise bond lengths, bond angles, and torsional angles can be determined.

Microwave Spectroscopy

Principle: Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between its rotational energy levels. For a molecule to be observable by microwave spectroscopy, it must possess a permanent dipole moment. As the molecule rotates, the dipole moment interacts with the electric field of the microwave radiation, leading to the absorption of energy at specific frequencies.

Methodology:

-

Sample Introduction: A low-pressure gaseous sample is introduced into a waveguide or a resonant cavity.

-

Microwave Radiation: The sample is irradiated with microwave radiation of a specific frequency range.

-

Detection of Absorption: The absorption of radiation is detected as a function of frequency, resulting in a rotational spectrum.

-

Spectral Analysis: The frequencies of the absorption lines are related to the moments of inertia of the molecule. For a given isotopic species, the three principal moments of inertia can be determined. By analyzing the rotational spectra of different isotopologues (molecules with different isotopes), the positions of the atoms can be precisely determined, yielding highly accurate bond lengths and angles.

Visualization of this compound's Molecular Structure

The following diagram, generated using the DOT language, illustrates the predicted three-dimensional structure of this compound.

Conclusion

While a definitive experimental structure for this compound is not prominently available in the scientific literature, its molecular geometry and bonding can be reliably inferred from theoretical principles and computational studies. The molecule adopts a distorted tetrahedral geometry around the central silicon atom, with highly polar Si-F bonds being a key feature. The experimental methodologies of gas-phase electron diffraction and microwave spectroscopy remain the gold standard for the precise determination of such molecular structures and would be the ideal techniques to apply to this compound to obtain definitive quantitative data. This guide provides a foundational understanding for researchers and professionals working with this and related organosilane compounds.

Methyldifluorosilane (CAS 420-34-8): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Methyldifluorosilane (CH₃SiHF₂) is a fluorinated organosilane compound characterized by a silicon atom bonded to a methyl group, a hydrogen atom, and two fluorine atoms. Its unique combination of a reactive Si-H bond and the influence of the electron-withdrawing fluorine atoms imparts specific chemical properties that make it a compound of interest for researchers in synthetic chemistry and potentially for professionals in drug development. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, safety considerations, and an exploration of its potential applications in the context of medicinal chemistry and drug discovery.

Chemical and Physical Properties

This compound is a low-boiling point compound with a significant dipole moment, indicating a high degree of polarity. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 420-34-8 | [1] |

| Molecular Formula | CH₄F₂Si | [1] |

| Molecular Weight | 82.12 g/mol | [1] |

| Boiling Point | -35.6 °C | [2] |

| IUPAC Name | Difluoro(methyl)silane | [1] |

| Synonyms | Methyl difluorosilane | [3] |

| SMILES | C--INVALID-LINK--F | [1] |

| Dipole Moment | 2.11 D | [1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the fluorination of a readily available siloxane precursor.

Experimental Protocol: Fluorination of 2,4,6,8-Tetramethylcyclotetrasiloxane (D₄)

This method utilizes the ring-opening fluorination of 2,4,6,8-tetramethylcyclotetrasiloxane (D₄) with boron trifluoride diethyl etherate (BF₃·OEt₂) as the fluorinating agent and catalyst.

Reactants and Conditions:

| Reactant/Parameter | Value |

| 2,4,6,8-Tetramethylcyclotetrasiloxane (D₄) | 1.0 equivalent |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | ~2.8 equivalents |

| Solvent | Toluene |

| Temperature | 60 - 90 °C |

| Reaction Time | ~25 minutes (addition), then heating |

| Yield | ~77% |

Procedure:

-

To a four-neck flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, charge 2,4,6,8-tetramethylcyclotetrasiloxane and toluene.

-

Charge the dropping funnel with boron trifluoride diethyl etherate.

-

Cool the reaction flask and a collection flask (connected to the condenser outlet) using a dry ice/isopropanol bath.

-

Add the boron trifluoride diethyl etherate dropwise to the reaction flask over a period of 25 minutes.

-

After the addition is complete, heat the reaction mixture to 60 °C to initiate reflux, and then increase the temperature to 90 °C.

-

The volatile product, this compound, will distill and be collected in the cooled collection flask.

-

The collected product can be further purified by distillation if necessary.

Product Characterization:

The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported NMR data is as follows:

-

¹⁹F NMR: δ = -138.50 ppm

-

¹H NMR (Si-H): δ = 4.85 ppm (triplet, ²JH-F = 69 Hz)

-

¹H NMR (CH₃): δ = 0.47 ppm (triplet, ³JH-F = 6 Hz)

Synthesis Workflow Diagram

References

An In-depth Technical Guide to Methyldifluorosilane: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyldifluorosilane (CH₃SiHF₂) is a fluorinated organosilane that holds significance in various fields of chemical research and material science. Its unique combination of a reactive Si-H bond and the electronegative fluorine atoms imparts distinct chemical and physical properties. This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and reaction mechanisms of this compound, tailored for a scientific audience.

Historical Context and Discovery

The development of this compound is rooted in the broader history of organosilicon chemistry, which began in the 19th century. The foundational work on organosilanes was laid by chemists like Charles Friedel and James Crafts, who first synthesized tetraethylsilane in 1863, and later advanced significantly by Frederick Kipping in the early 20th century through the use of Grignard reagents.[1] The introduction of fluorine into organosilane structures represented a significant step forward, offering compounds with altered reactivity, thermal stability, and electronic properties. While a definitive singular publication marking the "discovery" of this compound is not readily apparent in broad searches, its synthesis and characterization are part of the progressive development of fluorinated silanes.

Synthesis of this compound

A well-documented and effective method for the synthesis of this compound involves the ring-opening fluorination of 2,4,6,8-tetramethylcyclotetrasiloxane (D₄) using boron trifluoride diethyl etherate (BF₃·OEt₂).[1]

Experimental Protocol: Fluorination of 2,4,6,8-Tetramethylcyclotetrasiloxane

Objective: To synthesize this compound via the fluorination of a cyclic siloxane.

Reagents:

-

2,4,6,8-Tetramethylcyclotetrasiloxane (D₄)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Toluene (solvent)

Apparatus:

-

A multi-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and a collection flask.

-

Heating mantle

-

Dry ice/isopropanol bath

Procedure:

-

To a four-neck flask, charge 16.07 g (66.8 mmol) of 2,4,6,8-tetramethylcyclotetrasiloxane and 100.06 g (1.09 mol) of toluene.

-

Charge 26.24 g (184.9 mmol) of boron trifluoride diethyl etherate to the addition funnel.

-

Place a dry ice/isopropanol slush bath under the collection flask (a two-neck flask).

-

Add the boron trifluoride diethyl etherate dropwise to the reaction flask over a period of 25 minutes. No significant exotherm is typically observed.

-

After the addition is complete, heat the reaction mixture to 60°C, at which point reflux should commence. Subsequently, increase the temperature to 90°C.

-

The volatile this compound product will be collected in the cooled two-neck flask.

-

The collected product can then be transferred to a storage cylinder.

Yield:

-

The isolated yield of this compound is approximately 77%.

Product Characterization (NMR Spectroscopy):

-

¹⁹F NMR: δ = -138.50 ppm

-

¹H NMR (Si-H): δ = 4.85 ppm (²J(H-F) = 69 Hz)

-

¹H NMR (CH₃): δ = 0.47 ppm (³J(H-F) = 6 Hz)

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below.

| Property | Value |

| Chemical Formula | CH₄F₂Si |

| Molecular Weight | 82.12 g/mol |

| CAS Number | 420-34-8 |

| Appearance | Colorless gas |

| Dipole Moment | 2.11 D |

Spectroscopic Data

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its functional groups. The key vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Si-F | Stretching | 800 - 1000 |

| Si-H | Stretching | ~2200 |

| C-H (in CH₃) | Stretching | ~2900 - 3000 |

| Si-CH₃ | Bending | ~1260 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the characterization of this compound, with ¹H, ¹⁹F, and ²⁹Si NMR all providing valuable structural information.

| Nucleus | Chemical Shift (δ) | Coupling Constants (J) |

| ¹H (Si-H) | ~4.85 ppm | ²J(H-F) = ~69 Hz |

| ¹H (CH₃) | ~0.47 ppm | ³J(H-F) = ~6 Hz |

| ¹⁹F | ~-138.50 ppm | |

| ²⁹Si | Data not readily available in searched literature. |

Reaction Mechanisms

Synthesis Pathway

The synthesis of this compound from 2,4,6,8-tetramethylcyclotetrasiloxane proceeds through a Lewis acid-catalyzed ring-opening and rearrangement mechanism.

Caption: Synthesis of this compound from D₄ and BF₃·OEt₂.

Hydrolysis

The hydrolysis of this compound, like other halosianes, is expected to proceed via nucleophilic attack of water on the silicon center, leading to the formation of silanols, which can then condense to form siloxanes. The presence of two fluorine atoms influences the reactivity compared to analogous chlorosilanes.

Caption: Proposed Hydrolysis Pathway of this compound.

Applications in Research and Development

While specific applications in drug development are not prominently documented, fluorinated silanes are of considerable interest in materials science and as intermediates in organic synthesis. The reactivity of the Si-H bond allows for hydrosilylation reactions, while the fluorine atoms can influence the properties of resulting polymers or materials, such as thermal stability, hydrophobicity, and chemical resistance.

Conclusion

This compound is a valuable compound in the family of fluorinated organosilanes. Its synthesis is well-established, and its properties are dictated by the interplay of the methyl, hydrogen, and fluorine substituents on the silicon center. Further research into its reaction mechanisms and potential applications, particularly in the development of advanced materials, is warranted. This guide provides a foundational understanding for researchers and professionals working with or interested in this class of compounds.

References

Methyldifluorosilane: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety data and recommended handling precautions for methyldifluorosilane (CAS No. 420-34-8). Due to the limited publicly available safety data for this specific compound, this guide incorporates information on related fluorosilane and chlorosilane compounds to provide a more complete, albeit inferred, safety profile. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Chemical and Physical Properties

The following table summarizes the known physical and chemical properties of this compound. Data for related silane compounds are included for comparative purposes and to infer potential properties where data is lacking.

| Property | This compound | Methyltrifluorosilane (for comparison) | Dichloromethylsilane (for comparison) |

| CAS Number | 420-34-8 | 373-74-0 | 75-54-7 |

| Molecular Formula | CH₄F₂Si | CH₃F₃Si | CH₄Cl₂Si |

| Molecular Weight | 82.12 g/mol | 100.11 g/mol | 115.04 g/mol |

| Boiling Point | -35.6 °C | Not Available | 40 - 45 °C |

| Flash Point | -47.7 °C (Predicted) | Not Available | -32 °C |

| Vapor Pressure | 1970 mmHg at 25°C | Not Available | 471 hPa @ 20 °C |

| Solubility | Reacts with water | Decomposes in contact with water | Decomposes in contact with water |

Hazard Identification and Precautions

Inferred Hazards:

-

Flammable: The predicted low flash point suggests it is highly flammable.

-

Water-Reactive: Reacts with water, potentially violently, to produce flammable and/or toxic gases.

-

Corrosive: Contact with skin, eyes, and mucous membranes can cause severe burns.

-

Toxic if Inhaled: Vapors are likely to be toxic and cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound. The following diagram outlines the recommended PPE.

Handling and Storage

Experimental Protocol: General Handling in a Research Setting

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) readily available.[1]

-

An emergency eyewash and safety shower must be accessible.[1]

-

All glassware and equipment must be scrupulously dried to prevent reaction with residual moisture.

-

-

Execution:

-

Conduct all manipulations of this compound within a chemical fume hood.

-

Ground all equipment to prevent static discharge, which could be an ignition source.

-

Use only spark-proof tools.

-

Dispense the chemical using a syringe or cannula technique under an inert atmosphere (e.g., nitrogen or argon).

-

Avoid heating the material unless specifically required by a validated protocol, and ensure adequate pressure relief.

-

-

Waste Disposal and Decontamination:

-

Dispose of waste in a designated, properly labeled, and sealed container for hazardous materials.

-

Do not mix with other waste streams, especially aqueous waste.

-

Decontaminate equipment by slowly adding a non-reactive solvent (e.g., hexane) to rinse, followed by a cautious quench with a less reactive alcohol (e.g., isopropanol) before final cleaning.

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store separately from incompatible materials such as water, acids, alcohols, and oxidizing agents.[1]

Emergency Procedures

The following diagram illustrates a logical workflow for responding to an accidental release.

References

Methyldifluorosilane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Guide to the Synthesis, Commercial Availability, and Spectroscopic Properties of Methyldifluorosilane, a Promising Building Block for Novel Therapeutics.

Introduction

This compound (CH₃SiHF₂) is a fluorinated organosilicon compound that is gaining interest within the research and drug development communities. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a variety of properties, including metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂) in particular is recognized as a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering unique hydrogen bonding capabilities.[1][2] This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key analytical data for this compound, intended to support researchers in its application.

Commercial Availability

This compound (CAS No. 420-34-8) is available from a number of specialized chemical suppliers. While not a large-scale commodity chemical, it can be sourced in research and development quantities. The purity of commercially available this compound is typically 98% or higher.

Table 1: Commercial Suppliers of this compound

| Supplier | Reported Purity | Notes |

| ABCR GmbH & Co. KG | 98% | |

| APAC Pharmaceutical, LLC | Inquiry | |

| Benchchem | Inquiry | |

| ChemicalBook | Inquiry (lists 4 suppliers) | |

| Conier Chem and Pharma Limited | Inquiry |

This table is not exhaustive and represents a snapshot of publicly available information. Researchers should contact suppliers directly for current availability, pricing, and detailed specifications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | CH₄F₂Si |

| Molecular Weight | 82.12 g/mol |

| CAS Number | 420-34-8 |

| Boiling Point | -35.6 °C |

| Dipole Moment | 2.11 D[3] |

| SMILES | C--INVALID-LINK--F |

| InChI Key | DZVMPZZLNXJNLL-UHFFFAOYSA-N[3] |

Experimental Protocols

Synthesis of this compound

A robust and scalable synthesis of this compound has been reported in the patent literature (WO2016/32767 A1).[4] The method involves the ring-opening fluorination of 2,4,6,8-tetramethylcyclotetrasiloxane (D₄) with boron trifluoride diethyl etherate (BF₃·OEt₂).

Reaction Scheme:

References

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 420-34-8 | Benchchem [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Core Reactivity of Methyldifluorosilane with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldifluorosilane (CH₃SiHF₂) is an organosilicon compound of interest due to the unique properties conferred by its silicon-fluorine bonds. Compared to their more common chlorosilane counterparts, fluorosilanes exhibit distinct reactivity profiles, primarily characterized by enhanced thermal stability and reduced rates of nucleophilic substitution. This guide provides a detailed overview of the fundamental reactivity of this compound with common classes of reagents, including water, alcohols, amines, organometallics, and reducing agents. The information presented is based on established principles of organosilane chemistry, with reactivity comparisons drawn from analogous, more thoroughly studied chlorosilanes. This document serves as a foundational resource for professionals seeking to incorporate this compound into synthetic workflows.

Core Principles of this compound Reactivity

The reactivity of this compound is dominated by the presence of two silicon-fluorine (Si-F) bonds and one silicon-hydride (Si-H) bond. The silicon atom is electrophilic and susceptible to attack by nucleophiles. The general mechanism involves nucleophilic substitution at the silicon center, where a nucleophile displaces one of the fluoride leaving groups.

However, the Si-F bond is significantly stronger than the silicon-chlorine (Si-Cl) bond. This fundamental difference means that this compound undergoes nucleophilic substitution reactions, such as hydrolysis, much more slowly than its chloro-analog, dichloromethylsilane.[1] Consequently, reactions with this compound often require more forcing conditions (e.g., higher temperatures, longer reaction times, or catalysis) to achieve comparable conversions.

Caption: General mechanism of nucleophilic substitution at the silicon center of this compound.

Reactivity with Protic Reagents

Hydrolysis (Reaction with Water)

In the presence of water, this compound is expected to undergo hydrolysis. This reaction involves the stepwise substitution of the two fluoride atoms with hydroxyl groups, forming a highly unstable silanediol intermediate. This intermediate rapidly undergoes condensation to form polysiloxane oils or resins, with the liberation of hydrogen fluoride (HF).

The overall reaction is significantly slower than the hydrolysis of dichloromethylsilane due to the higher strength of the Si-F bond.[1]

Caption: Expected reaction pathway for the hydrolysis of this compound.

Alcoholysis (Reaction with Alcohols)

The reaction of this compound with alcohols (e.g., methanol, ethanol) is analogous to hydrolysis. This alcoholysis process results in the formation of alkoxysilanes. The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the silicon center, displacing a fluoride ion. The reaction can proceed to substitute both fluorine atoms, yielding a dialkoxymethylsilane. As with hydrolysis, elevated temperatures or acid/base catalysis may be necessary to drive the reaction to completion.

Reactivity with Amines (Aminolysis)

Primary and secondary amines react with this compound to form aminosilanes. The reaction involves the nucleophilic nitrogen atom of the amine attacking the silicon center, leading to the displacement of a fluoride ion and the formation of a silicon-nitrogen bond. The hydrogen fluoride generated will typically react with a second equivalent of the amine to form an ammonium fluoride salt. Therefore, at least two equivalents of the amine are generally required per Si-F bond being substituted.

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are powerful nucleophiles used to form carbon-silicon bonds.[2][3] The reaction of this compound with these reagents is expected to substitute the fluoride atoms with the organic group from the organometallic compound.

Due to the strength of the Si-F bond, these reactions may be less facile than with chlorosilanes and may require harsher conditions, such as higher temperatures or the use of a more coordinating solvent like tetrahydrofuran (THF).[2] The Si-H bond is generally less reactive towards Grignard reagents than the Si-F bond under standard conditions.

Caption: General pathway for the reaction of this compound with a Grignard reagent.

Reactivity with Reducing Agents

The reactivity of this compound with hydride-based reducing agents depends on the strength of the reagent.

-

Strong Reducing Agents (e.g., Lithium Aluminum Hydride, LiAlH₄): Strong nucleophilic hydrides like LiAlH₄ are capable of reducing chlorosilanes to the corresponding hydrosilanes (Si-H).[4] By analogy, LiAlH₄ is expected to reduce the Si-F bonds in this compound to yield methylsilane (CH₃SiH₃). This reaction likely requires more forcing conditions than the reduction of analogous chlorosilanes.

-

Mild Reducing Agents (e.g., Sodium Borohydride, NaBH₄): Sodium borohydride is a much weaker hydride donor than LiAlH₄ and is generally not reactive enough to reduce the robust Si-F or even Si-Cl bonds.[5][6] Therefore, no significant reaction is expected between this compound and NaBH₄ under standard conditions.

Caption: Comparative reactivity of this compound with strong and mild reducing agents.

Summary of Reactivity

The following table summarizes the expected reactivity of this compound with common reagents, in comparison to its more reactive chloro-analog, dichloromethylsilane.

| Reagent Class | Common Reagent(s) | Expected Product(s) with this compound | Relative Reactivity (vs. Dichloromethylsilane) |

| Water | H₂O | Polymethylhydrosiloxane + HF | Slower[1] |

| Alcohols | ROH (e.g., CH₃OH) | Alkoxymethylsilanes (CH₃SiH(OR)₂) + HF | Slower |

| Amines | R₂NH (e.g., (C₂H₅)₂NH) | Aminomethylsilanes (CH₃SiH(NR₂)₂) + R₂NH₂⁺F⁻ | Slower |

| Organometallics | R-MgX, R-Li | Alkyl/Aryl methylsilanes (CH₃SiH(R)₂) | Slower / Requires harsher conditions |

| Reducing Agents | LiAlH₄ | Methylsilane (CH₃SiH₃) | Slower / Requires harsher conditions |

| Reducing Agents | NaBH₄ | No Reaction | No Reaction |

General Experimental Protocol: Nucleophilic Substitution

While specific, optimized protocols for this compound are not widely published, a general procedure for a nucleophilic substitution reaction can be adapted from protocols for other less reactive halosiloanes. Caution: These reactions should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment. Reactions involving this compound will produce corrosive hydrogen fluoride.

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet (e.g., Nitrogen or Argon), a pressure-equalizing dropping funnel, and a thermometer is assembled. All glassware must be rigorously dried in an oven before use.

-

Inert Atmosphere: The system is purged with an inert gas to exclude atmospheric moisture.

-

Reagent Charging: The nucleophile (e.g., alcohol or amine, ≥2 equivalents) is dissolved in a suitable anhydrous solvent (e.g., THF, diethyl ether, or a non-polar solvent like hexane) and charged into the reaction flask.

-

Addition of Silane: this compound is dissolved in the same anhydrous solvent and charged into the dropping funnel. The silane solution is added dropwise to the stirred solution of the nucleophile at a controlled temperature (initially, this may be 0 °C to manage any exotherm).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then may be heated to reflux for several hours to several days, depending on the nucleophilicity of the reagent. The reaction progress should be monitored by an appropriate technique (e.g., GC-MS, NMR).

-

Workup: Once the reaction is complete, the mixture is cooled. Any precipitated salts (e.g., ammonium fluoride salts) are removed by filtration. The filtrate is then carefully quenched (if necessary) and washed with appropriate aqueous solutions. The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

Note on Modifications: Compared to reactions with dichloromethylsilane, reaction times are expected to be significantly longer, and higher reflux temperatures may be required. The use of a catalyst, such as a Lewis acid or base, might be necessary to facilitate the reaction.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Methyldifluorosilane

For Researchers, Scientists, and Drug Development Professionals

WARNING: This protocol involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A thorough risk assessment should be conducted before commencing any experimental work.

Introduction

Methyldifluorosilane (CH₃SiHF₂) is a valuable organosilicon compound with applications in materials science and as a precursor for the synthesis of more complex organofluorosilanes. The introduction of fluorine atoms into organosilicon structures imparts unique electronic and steric properties.[1] This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the ring-opening fluorination of 2,4,6,8-tetramethylcyclotetrasiloxane (D₄) using boron trifluoride diethyl etherate (BF₃·OEt₂).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | CH₄F₂Si |

| Molecular Weight | 82.12 g/mol |

| Boiling Point | -35.6 °C[2] |

| CAS Number | 420-34-8[2] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for the synthesis of this compound.[1][3]

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier |

| 2,4,6,8-Tetramethylcyclotetrasiloxane (D₄) | 556-67-2 | ≥98% | Sigma-Aldrich |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 109-63-7 | ≥98% | Sigma-Aldrich |

| Toluene, anhydrous | 108-88-3 | ≥99.8% | Sigma-Aldrich |

| Dry Ice | N/A | N/A | Local Supplier |

| Isopropanol | 67-63-0 | ACS Grade | Fisher Scientific |

Equipment

-

Four-neck round-bottom flask (250 mL)

-

Addition funnel (125 mL)

-

Condenser with a dry ice/isopropanol cold finger

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Schlenk line for inert atmosphere operations

-

Cold trap (two-neck flask) cooled with a dry ice/isopropanol bath

-

Gas-tight syringe

-

NMR tubes

Reaction Setup and Procedure

The following is a step-by-step procedure for the synthesis of this compound:

-

Apparatus Assembly: Assemble the reaction apparatus as depicted in the workflow diagram below. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

-

Charging the Reactor: Charge the four-neck flask with 2,4,6,8-tetramethylcyclotetrasiloxane (16.07 g, 66.8 mmol) and anhydrous toluene (100.06 g, 1.09 mol).[3]

-

Fluorinating Agent Preparation: In the addition funnel, place boron trifluoride diethyl etherate (26.24 g, 184.9 mmol).[3]

-

Initial Cooling: Place a dry ice/isopropanol slush bath under the two-neck flask (cold trap) to collect the volatile product.

-

Addition of Fluorinating Agent: Add the BF₃·OEt₂ dropwise to the reaction flask over a period of 25 minutes.[3] No significant exotherm is typically observed at this stage.

-

Reaction Heating: After the addition is complete, heat the reaction mixture to 60°C, at which point reflux should commence.[3] Subsequently, increase the temperature to 90°C.[3]

-

Product Collection: The volatile this compound product will be collected in the cold trap.

-

Reaction Monitoring and Completion: The reaction can be monitored by observing the cessation of product condensation in the cold trap.

-

Product Isolation: Once the reaction is complete, the collected product in the two-neck flask can be transferred to a pre-weighed storage cylinder for characterization.

Characterization

The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The expected NMR data is summarized below.[3]

| Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |

| ¹⁹F | -138.50 | - |

| ¹H (Si-H) | 4.85 | ²J(H-¹⁹F) = 69 |

| ¹H (CH₃) | 0.47 | ³J(H-¹⁹F) = 6 |

Safety Precautions

-

Fluorinating Agents: Boron trifluoride diethyl etherate is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate PPE, including gloves, lab coat, and safety glasses.

-

Flammability: this compound is a flammable gas. Ensure there are no ignition sources in the vicinity of the experiment.

-

Toxicity: Fluorine-containing compounds can be toxic.[4] Avoid inhalation and skin contact.

-

Pressure: The reaction generates a gaseous product. Ensure the system is not a closed system to avoid pressure buildup.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Key components and considerations for the synthesis.

References

Application Notes and Protocols for Methyldifluorosilane in Hydrophobic Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrophobic surface modification is a critical process in a multitude of scientific and industrial applications, including microfluidics, drug delivery systems, medical implants, and anti-fouling coatings. The creation of water-repellent surfaces is typically achieved by lowering the surface energy of a substrate. Organosilanes are a versatile class of compounds frequently employed for this purpose due to their ability to form robust, covalent bonds with a wide range of substrates possessing hydroxyl groups (e.g., glass, silicon, ceramics).

This document provides detailed application notes and protocols for the use of Methyldifluorosilane (CH₃SiHF₂) for creating hydrophobic surfaces. This compound is a volatile organosilane with the potential to form a stable, low-energy surface coating. The presence of fluorine atoms in the molecule is expected to contribute significantly to the hydrophobicity of the modified surface, as fluorine is highly electronegative and has low polarizability.[1]

Due to the limited availability of specific literature on the application of this compound for surface modification, the following protocols are based on established procedures for similar volatile silanes, such as those used in chemical vapor deposition (CVD). It is imperative that all safety precautions for handling flammable, corrosive, and potentially toxic reagents are strictly followed.[2][3][4]

Data Presentation

The effectiveness of a hydrophobic treatment is primarily quantified by the water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The following table provides a summary of expected WCA values for surfaces modified with this compound, alongside comparative data for other common silanizing agents.

| Silanizing Agent | Chemical Formula | Typical Water Contact Angle (WCA) on Glass | Key Characteristics |

| This compound | CH₃SiHF₂ | > 90° (estimated) | Forms a fluorinated monolayer, expected high hydrophobicity. |

| Hexamethyldisilazane (HMDS) | C₆H₁₉NSi₂ | 60° - 80° | Commonly used, provides moderate hydrophobicity. |

| Dimethyldichlorosilane (DMDCS) | (CH₃)₂SiCl₂ | 90° - 110° | Can form cross-linked polysiloxane layers.[5] |

| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) | C₈H₄Cl₃F₁₃Si | > 110° | Provides highly hydrophobic and oleophobic surfaces. |

| Methyltrichlorosilane | CH₃Cl₃Si | ~90° | Forms a cross-linked methylsiloxane layer.[4] |

Note: The WCA for this compound is an educated estimate based on the combined effects of methyl and fluoro groups on surface energy.

Experimental Protocols

The following protocols outline the procedures for hydrophobic surface modification using this compound via a chemical vapor deposition (CVD) method. This method is suitable for a volatile precursor like this compound.

Protocol 1: Substrate Preparation

A pristine and activated substrate surface is crucial for uniform and stable silane deposition.

Materials:

-

Substrates (e.g., glass slides, silicon wafers)

-

Deionized (DI) water

-

Acetone (ACS grade or higher)

-

Isopropanol (ACS grade or higher)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) (EXTREME CAUTION ADVISED) or Oxygen plasma cleaner

-

Nitrogen gas (high purity)

-

Oven

Procedure:

-

Cleaning:

-

Sonciate the substrates in acetone for 15 minutes.

-

Rinse thoroughly with DI water.

-

Sonicate in isopropanol for 15 minutes.

-

Rinse thoroughly with DI water.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

-

Surface Activation (Hydroxylation):

-

Option A: Piranha Etching (for robust substrates like glass and silicon):

-

Immerse the cleaned, dry substrates in freshly prepared Piranha solution for 30-60 minutes at room temperature in a fume hood. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care and appropriate personal protective equipment).

-

Carefully remove the substrates and rinse extensively with DI water.

-

-

Option B: Oxygen Plasma Treatment (for a wider range of substrates):

-

Place the cleaned, dry substrates in the chamber of an oxygen plasma cleaner.

-

Treat the substrates with oxygen plasma for 5-10 minutes according to the manufacturer's instructions.

-

-

-

Final Drying:

-

Dry the activated substrates under a stream of nitrogen gas.

-

Place the substrates in an oven at 120°C for at least 30 minutes to remove any residual water.

-

Allow the substrates to cool to room temperature in a desiccator before use.

-

Protocol 2: Hydrophobic Surface Modification via Chemical Vapor Deposition (CVD)

This protocol should be performed in a dedicated CVD system or a vacuum desiccator within a fume hood.

Materials:

-

Clean, activated substrates

-

This compound (ensure purity and handle with care)

-

CVD reaction chamber or vacuum desiccator

-

Vacuum pump

-

Nitrogen gas (high purity)

-

Toluene or other anhydrous solvent (optional, for post-deposition rinsing)

Procedure:

-

Chamber Preparation:

-

Place the clean, activated substrates inside the CVD chamber or vacuum desiccator.

-

Seal the chamber and purge with high-purity nitrogen gas for 10-15 minutes to remove air and moisture.

-

-

Silane Deposition:

-

Evacuate the chamber to a base pressure of < 1 Torr.

-

Place a small, open vial containing 0.1-0.5 mL of this compound inside the chamber, ensuring it is not in direct contact with the substrates.

-

Isolate the chamber from the vacuum pump. The this compound will vaporize and fill the chamber.

-

Allow the reaction to proceed for 1-3 hours at room temperature. For a more robust coating, the deposition can be carried out at an elevated temperature (e.g., 50-80°C), if the CVD system allows.

-

-

Post-Deposition Treatment:

-

Vent the chamber with nitrogen gas.

-

Remove the coated substrates.

-

(Optional) Rinse the substrates with an anhydrous solvent like toluene to remove any physisorbed silane molecules.

-

Cure the coated substrates in an oven at 120°C for 30-60 minutes to promote covalent bond formation and remove any residual solvent.

-

-

Storage:

-

Store the hydrophobic substrates in a clean, dry environment.

-

Visualizations

Experimental Workflow

Caption: Workflow for creating a hydrophobic surface using this compound via CVD.

Proposed Signaling Pathway (Reaction Mechanism)

Caption: Proposed reaction of this compound with surface hydroxyl groups.

References

Methyldifluorosilane in Semiconductor Manufacturing: An Overview of Potential Applications

While direct, widespread industrial application notes and established protocols for methyldifluorosilane (CH₃SiHF₂) in semiconductor manufacturing are not prominently documented in publicly available literature, its chemical structure suggests potential utility in deposition and etching processes. This document outlines hypothetical, yet scientifically grounded, application notes and protocols based on the known behaviors of similar organosilane and fluorinated precursor molecules in semiconductor fabrication.

Introduction to this compound

This compound is an organosilane compound containing a silicon central atom bonded to a methyl group, a hydrogen atom, and two fluorine atoms.[1] The presence of both Si-H and Si-F bonds, along with a Si-C bond, makes it a candidate for thin-film deposition, where it could serve as a precursor for silicon-based dielectric films. The fluorine content also suggests its potential as an etchant gas in plasma etching processes.

Potential Application in Thin Film Deposition

This compound could theoretically be used as a precursor in Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) to deposit silicon-based thin films, such as silicon carbonitride (SiCN) or silicon oxycarbide (SiOC) with fluorine incorporation. The composition and properties of the deposited film would be highly dependent on the process parameters.

Hypothetical Deposition Protocols

The following are generalized protocols for CVD and ALD processes where a precursor like this compound might be employed. These are illustrative and would require significant experimental optimization.

Table 1: Illustrative CVD Process Parameters for a Fluorinated Silicon Carbonitride Film

| Parameter | Value Range | Purpose |

| Precursor | This compound (CH₃SiHF₂) | Source of Si, C, H, F |

| Co-reactant Gas | Ammonia (NH₃) or Nitrogen (N₂) | Nitrogen source for SiCN |

| Carrier Gas | Argon (Ar) or Helium (He) | Transport precursor to chamber |

| Substrate Temperature | 300 - 600 °C | Provides thermal energy for reaction |

| Chamber Pressure | 1 - 10 Torr | Influences deposition rate and uniformity |

| RF Power (for PECVD) | 50 - 500 W | Creates plasma to enhance reaction |

| Precursor Flow Rate | 10 - 100 sccm | Controls precursor concentration |

| Co-reactant Flow Rate | 50 - 500 sccm | Controls film stoichiometry |

Experimental Workflow for CVD:

A typical Plasma-Enhanced Chemical Vapor Deposition (PECVD) process for depositing a fluorinated silicon carbonitride film using this compound would involve the following steps:

-

Substrate Preparation: A silicon wafer is cleaned to remove any surface contaminants and loaded into the PECVD chamber.

-

Chamber Purge and Pump-Down: The chamber is purged with an inert gas (e.g., Ar) and then pumped down to a base pressure.

-

Temperature and Pressure Stabilization: The substrate is heated to the desired deposition temperature, and the chamber pressure is stabilized.

-

Gas Introduction: The carrier gas, this compound, and the co-reactant gas (e.g., NH₃) are introduced into the chamber at their respective flow rates.

-

Plasma Ignition: RF power is applied to the showerhead to generate a plasma, initiating the decomposition of the precursor and co-reactant gases.

-

Film Deposition: The reactive species from the plasma adsorb onto the substrate surface and react to form the thin film.

-

Process Termination: The RF power and gas flows are turned off, and the chamber is purged with an inert gas.

-

Wafer Unloading: The wafer is cooled down and removed from the chamber for post-deposition analysis.

DOT Script for CVD Experimental Workflow:

Caption: Workflow for a hypothetical PECVD process.

Potential Application in Plasma Etching

In plasma etching, this compound could be used as an etchant gas, likely in a mixture with other gases, for patterning silicon-based materials like silicon dioxide (SiO₂) or silicon nitride (SiN). The fluorine atoms would be the primary etching species, while the methyl group could contribute to polymer formation for sidewall passivation, enabling anisotropic etching.

Hypothetical Etching Protocols

The following is a generalized protocol for a plasma etching process where a gas like this compound might be used.

Table 2: Illustrative Plasma Etching Process Parameters for SiO₂

| Parameter | Value Range | Purpose |

| Etchant Gas | This compound (CH₃SiHF₂) | Source of F for etching and C/H for passivation |

| Additive Gas | Oxygen (O₂) or Argon (Ar) | Control polymer formation and ion bombardment |

| Substrate Temperature | 20 - 80 °C | Influences etch rate and selectivity |

| Chamber Pressure | 10 - 100 mTorr | Affects plasma density and species transport |

| RF Power (Source) | 200 - 1000 W | Controls plasma generation |

| RF Power (Bias) | 50 - 300 W | Controls ion energy and directionality |

| Etchant Gas Flow Rate | 10 - 50 sccm | Controls etchant concentration |

| Additive Gas Flow Rate | 20 - 200 sccm | Fine-tunes etch chemistry |

Experimental Workflow for Plasma Etching:

A typical Reactive Ion Etching (RIE) process for patterning a SiO₂ layer using this compound would involve these steps:

-

Substrate Preparation: A silicon wafer with a patterned photoresist mask over a SiO₂ layer is loaded into the RIE chamber.

-

Chamber Pump-Down: The chamber is evacuated to a high vacuum.

-

Process Gas Introduction: The etchant gas mixture (e.g., CH₃SiHF₂ and Ar) is introduced into the chamber, and the pressure is stabilized.

-

Plasma Generation: RF power is applied to both the source and the substrate chuck (bias) to generate a plasma and accelerate ions towards the wafer.

-

Etching: The reactive species in the plasma chemically react with the exposed SiO₂. The methyl group fragments can form a passivation layer on the sidewalls of the etched features, leading to an anisotropic profile.

-

Endpoint Detection: The etching process is monitored, often using optical emission spectroscopy, to determine when the underlying layer is reached.

-

Process Termination: The RF power and gas flows are turned off.

-

Wafer Unloading: The wafer is removed from the chamber for subsequent processing steps like photoresist stripping.

DOT Script for Plasma Etching Logical Relationships:

Caption: Logical relationships in a hypothetical plasma etch process.

Conclusion

While this compound is not a commonly cited precursor or etchant in mainstream semiconductor manufacturing, its chemical structure presents intriguing possibilities for these applications. The protocols and workflows described above are generalized representations of how such a molecule could be integrated into deposition and etching processes. Any practical application would necessitate extensive research and development to optimize process parameters and characterize the resulting materials and features. The unique combination of methyl, fluoro, and silane functionalities could potentially offer advantages in controlling film properties or etch profiles, making it a subject of interest for future materials and process development in the semiconductor industry.

References

Application Notes and Protocols for Methyldifluorosilane Self-Assembled Monolayers

Topic: Step-by-Step Guide to Creating Self-Assembled Monolayers with Methyldifluorosilane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. They are a cornerstone of surface engineering, enabling precise control over interfacial properties such as wettability, biocompatibility, and chemical reactivity. Organosilanes are a versatile class of molecules for forming SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides.

This document provides a detailed protocol for the formation of self-assembled monolayers using this compound. As a difunctional silane, this compound offers unique advantages, including the potential for more controlled, linear polymerization on the surface compared to the highly cross-linked networks formed by trifunctional silanes. This can lead to more flexible and well-defined monolayers. This protocol will guide researchers through substrate preparation, solution-phase deposition of this compound, and characterization of the resulting SAM.

Signaling Pathway and Experimental Workflow

The formation of a this compound SAM on a hydroxylated surface proceeds through a two-step hydrolysis and condensation process.

Caption: Chemical pathway of this compound SAM formation.

The experimental workflow for creating and characterizing these monolayers is a multi-step process requiring careful attention to cleanliness and environmental conditions.

Caption: Experimental workflow for this compound SAMs.

Experimental Protocols

Materials and Reagents

-

This compound (CH3SiF2H)

-

Anhydrous Toluene (or other aprotic solvent)

-

Substrates (e.g., silicon wafers, glass slides)

-

Sulfuric Acid (H2SO4)

-

Hydrogen Peroxide (30%, H2O2)

-

Ethanol (200 proof)

-

Deionized (DI) Water (18 MΩ·cm)

-

Nitrogen Gas (high purity)

Equipment

-

Fume Hood

-

Sonicator

-

Oven

-

Spin Coater (optional)

-

Contact Angle Goniometer

-

Ellipsometer

-

Atomic Force Microscope (AFM)

-

X-ray Photoelectron Spectrometer (XPS)

Substrate Preparation (Piranha Solution)

Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and always wear appropriate personal protective equipment (PPE). Never store Piranha solution in a sealed container.

-

Prepare the Piranha solution by slowly adding 1 part 30% hydrogen peroxide to 3 parts concentrated sulfuric acid in a glass beaker. The solution will become very hot.

-

Immerse the substrates in the Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

-

Remove the substrates and rinse thoroughly with copious amounts of DI water.

-

Rinse the substrates with ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Use the substrates immediately to prevent atmospheric contamination.

This compound Solution Preparation

-

Work in a dry, inert atmosphere (e.g., a glovebox or under a nitrogen blanket) to minimize premature hydrolysis of the silane.

-

Prepare a 1-5 mM solution of this compound in anhydrous toluene. The optimal concentration may need to be determined empirically.

Self-Assembled Monolayer Deposition

-

Immerse the cleaned, hydroxylated substrates in the this compound solution.

-

Allow the substrates to incubate for 1-4 hours at room temperature. The incubation time can be optimized for desired monolayer coverage and quality.

-

Remove the substrates from the solution.

Rinsing and Curing

-

Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed silane molecules.

-

Rinse with ethanol to remove the toluene.

-

Dry the substrates under a stream of nitrogen gas.

-

Cure the substrates by annealing in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and stabilize the monolayer.

Data Presentation

| Parameter | Recommended Range | Notes |

| Substrate Cleaning | Piranha Solution: 15-30 min | Ensures a clean, hydroxylated surface critical for SAM formation. |

| Silane Concentration | 1 - 5 mM in anhydrous solvent | Lower concentrations can lead to slower formation but potentially more ordered monolayers. |

| Solvent | Anhydrous Toluene | Other anhydrous aprotic solvents can be used. The absence of water is crucial before deposition. |

| Incubation Time | 1 - 4 hours | Longer times may be necessary for complete monolayer formation. |

| Incubation Temperature | Room Temperature | Elevated temperatures can accelerate the process but may lead to disordered layers. |

| Curing Temperature | 110 - 120 °C | Promotes covalent bonding to the substrate and cross-linking within the monolayer. |

| Curing Time | 30 - 60 minutes | Ensures completion of the condensation reactions. |

Characterization of this compound SAMs

A variety of surface-sensitive techniques can be employed to characterize the quality and properties of the formed this compound SAMs.

-

Contact Angle Goniometry: This technique measures the wettability of the surface. A successful hydrophobic SAM will result in a significant increase in the water contact angle compared to the bare hydroxylated surface.[1]

-

Ellipsometry: Used to determine the thickness of the monolayer.[1][2] The thickness should be consistent with the length of the this compound molecule.

-

Atomic Force Microscopy (AFM): Provides topographical images of the surface, revealing the uniformity and smoothness of the monolayer.[2] It can also be used to probe the mechanical properties of the SAM.[2]

-

X-ray Photoelectron Spectroscopy (XPS): This technique confirms the elemental composition of the surface, verifying the presence of silicon, carbon, and fluorine from the this compound.[1][3] It can also provide information about the chemical bonding states.[3]

-

Fourier Transform Infrared Spectroscopy (FTIR): Can be used to identify the vibrational modes of the chemical bonds within the SAM, confirming the presence of Si-O-Si and Si-C bonds.[4]

References

Application Notes and Protocols for Methyldifluorosilane in Gas-Phase Deposition

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Methyldifluorosilane is not a widely documented precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). The following application notes and protocols are based on the known chemical properties of the compound and general principles of thin-film deposition. They are intended as a starting point for research and will require substantial experimental validation.

Introduction to this compound as a Deposition Precursor

This compound (CH₄F₂Si) is a silicon-containing compound with the potential for use in gas-phase deposition techniques to create thin films for various applications, including microelectronics and biocompatible coatings. Its molecular structure, containing silicon, hydrogen, fluorine, and a methyl group, offers the possibility of depositing a range of silicon-based materials, such as silicon oxide, silicon nitride, and silicon carbide. The presence of fluorine may also allow for the deposition of low-dielectric-constant films (fluorine-doped silicon glass), which are of interest in advanced semiconductor manufacturing.

Precursor Properties: this compound

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Chemical Formula | CH₄F₂Si[1] |

| Molecular Weight | 82.12 g/mol [1] |

| CAS Number | 420-34-8[1][2] |

| Boiling Point | -35.6 °C[1] |

| Synonyms | difluoro(methyl)silane[1] |

Potential Deposition Applications and Hypothetical Protocols

Chemical Vapor Deposition (CVD)

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit.

Potential Films:

-

Silicon Dioxide (SiO₂): By reacting this compound with an oxygen source (e.g., O₂, O₃).

-

Silicon Nitride (SiNₓ): By reacting with a nitrogen source (e.g., NH₃, N₂ plasma).

-

Silicon Carbide (SiC): Through thermal decomposition, potentially with an additional carbon source to control stoichiometry.

Hypothetical CVD Protocol for Silicon Dioxide:

| Parameter | Suggested Starting Range |

| Substrate Temperature | 350 - 600 °C |

| Reactor Pressure | 1 - 10 Torr |

| This compound Flow Rate | 5 - 50 sccm |

| Oxygen (O₂) Flow Rate | 10 - 100 sccm |

| Carrier Gas (Ar or N₂) Flow Rate | 100 - 500 sccm |

Methodology:

-

The substrate is placed in the CVD reactor and heated to the desired temperature under vacuum.

-

A carrier gas is introduced to stabilize the pressure.

-

This compound and oxygen are introduced into the reactor.

-

The gases react on the hot substrate surface to form a silicon dioxide film.

-

After the desired thickness is achieved, the precursor and reactant gas flows are stopped, and the reactor is purged and cooled down.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on the sequential use of a gas-phase chemical process; it is a subclass of chemical vapor deposition. ALD reactions are self-limiting, which allows for atomic-level control of film thickness and conformality.

Potential Films:

-

Silicon Dioxide (SiO₂): Using alternating pulses of this compound and an oxidant like ozone or water vapor.

-

Silicon Nitride (SiNₓ): Using alternating pulses of this compound and a nitrogen source like ammonia plasma.

Hypothetical ALD Protocol for Silicon Nitride:

| Parameter | Suggested Setting |

| Substrate Temperature | 200 - 400 °C |

| This compound Pulse | 0.5 - 2.0 seconds |

| Purge Time | 5 - 15 seconds |

| Nitrogen Plasma Pulse | 2 - 10 seconds |

| Purge Time | 5 - 15 seconds |

Methodology (one ALD cycle):

-

A pulse of this compound is introduced into the reactor, which adsorbs onto the substrate surface.

-

The reactor is purged with an inert gas to remove any non-adsorbed precursor.

-

A pulse of nitrogen plasma is introduced, which reacts with the adsorbed this compound layer to form a monolayer of silicon nitride.

-

The reactor is purged again to remove reaction byproducts.

-

This cycle is repeated until the desired film thickness is achieved.

Visual Diagrams

Experimental Workflow for Gas-Phase Deposition

Caption: A generalized workflow for gas-phase deposition techniques like CVD and ALD.

Hypothetical Signaling Pathway for ALD

Caption: A conceptual diagram of a surface reaction pathway for the ALD of a silicon nitride film using this compound and ammonia.

Safety Considerations

-

Flammability: this compound is expected to be a flammable gas. It should be handled in systems with appropriate safety measures to prevent leaks and ignition.

-

Handling: All handling should be done in a well-ventilated area, such as a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Gas delivery systems should be constructed from compatible materials (e.g., stainless steel) and be leak-checked regularly.

References

Experimental setup for handling and reacting Methyldifluorosilane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and reaction of Methyldifluorosilane (CH₃SiHF₂). Due to its volatile and reactive nature, adherence to these guidelines is critical to ensure experimental success and laboratory safety.

Properties of this compound

This compound is a flammable, colorless gas at room temperature with a boiling point of -35.6°C.[1][2] It is sensitive to moisture and air, reacting to form siloxanes and releasing hydrogen fluoride. Proper inert atmosphere techniques are mandatory for all handling and reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 420-34-8 | [1][2][3] |

| Molecular Formula | CH₄F₂Si | [1][2][3] |

| Molecular Weight | 82.12 g/mol | [3] |

| Boiling Point | -35.6 °C | [1][2] |

| Appearance | Colorless gas | |

| Solubility | Reacts with water and protic solvents. Soluble in aprotic organic solvents (e.g., toluene, THF, diethyl ether). | |

| Dipole Moment | 2.11 D | [3] |

Table 2: Spectroscopic Data for this compound

| Type | Data |

| ¹H NMR | δ = 4.85 ppm (tq, ¹J(Si-H) ≈ 280 Hz, ²J(H-F) = 69 Hz), δ = 0.47 ppm (t, ³J(H-F) = 6 Hz) |

| ¹⁹F NMR | δ = -138.50 ppm |

| ²⁹Si NMR | Not readily available, but expected to show coupling to hydrogen and fluorine. |

Safety Precautions and Handling

This compound is a hazardous substance and requires strict safety protocols. It is flammable and reacts with moisture, potentially forming flammable and corrosive byproducts.

Table 3: Hazard Summary and Required Personal Protective Equipment (PPE)

| Hazard | Description | Recommended PPE |

| Flammability | Extremely flammable gas.[4] Forms explosive mixtures with air. | Flame-retardant lab coat, safety glasses, face shield. Work in a well-ventilated fume hood away from ignition sources. |

| Reactivity | Reacts with water, alcohols, and other protic solvents. | Handle under an inert atmosphere (Nitrogen or Argon). Use dry glassware and solvents. |

| Health Hazards | Toxic if inhaled.[4] Causes skin and eye irritation.[4] May cause respiratory irritation.[4] | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat are mandatory. In case of potential exposure to high concentrations, a supplied-air respirator should be used. |

General Handling Procedures:

-

All manipulations of this compound must be carried out in a well-ventilated fume hood.

-

An inert atmosphere (dry nitrogen or argon) must be maintained throughout the experiment using standard Schlenk line or glovebox techniques.

-

All glassware must be oven- or flame-dried before use to remove any traces of moisture.

-

Use sealed systems with septa and cannulas for transferring the reagent.

-

Ground all equipment to prevent static discharge, which can be an ignition source.

-

Have appropriate fire extinguishing media (e.g., dry powder, carbon dioxide) readily available. Do not use water on a silane fire.

-

A bubbler system should be used to vent the reaction flask and monitor gas flow.

Experimental Setup and Protocols

The following sections detail a representative experimental setup and protocol for a common reaction involving this compound: the hydrosilylation of an alkene.

Diagram: Experimental Workflow for Handling and Reacting this compound

Caption: General workflow for a reaction involving this compound.

Protocol: Platinum-Catalyzed Hydrosilylation of 1-Octene with this compound

This protocol is adapted from a general procedure for the hydrosilylation of alkenes and should be performed by qualified personnel experienced in handling air-sensitive reagents.

Materials:

-

This compound (CH₃SiHF₂)

-

1-Octene (dried over CaH₂)

-

Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), xylene solution

-

Anhydrous toluene (dried over sodium/benzophenone)

-

Schlenk flask and other appropriate oven-dried glassware

-

Magnetic stirrer and stir bar

-

Septa, needles, and cannula

-

Inert gas source (Nitrogen or Argon) with a bubbler

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Setup: Assemble a flame-dried 100 mL three-necked Schlenk flask equipped with a magnetic stir bar, a rubber septum, a condenser connected to a nitrogen/argon inlet with a bubbler, and a glass stopper.

-

Inert Atmosphere: Purge the entire system with dry nitrogen or argon for at least 30 minutes.

-

Charging Reagents: Under a positive flow of inert gas, add anhydrous toluene (20 mL) and freshly distilled 1-octene (1.12 g, 10 mmol) to the flask via syringe.

-

Catalyst Addition: Add Karstedt's catalyst (10 µL of a 2% Pt solution in xylene, ~10 ppm Pt) to the reaction mixture via microsyringe.

-

Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

-

Addition of this compound: Slowly bubble this compound gas (approximately 0.9 g, 11 mmol, measured by mass difference of the lecture bottle or by condensation into a cooled, tared flask) through the stirred reaction mixture via a cannula. Alternatively, condense a known amount of this compound into a separate, cooled Schlenk flask and transfer the liquid via a cooled cannula.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or ¹H NMR to observe the disappearance of the vinyl protons of 1-octene.

-

Work-up: Once the reaction is complete, carefully quench any remaining this compound by slowly adding a few milliliters of a saturated aqueous solution of sodium bicarbonate (Caution: gas evolution).

-

Extraction: Transfer the mixture to a separatory funnel, add diethyl ether (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product, (1-octyl)this compound, by vacuum distillation to obtain a colorless liquid.

Table 4: Representative Reaction Data

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 1-Octene | 1.0 | 112.21 | 1.12 g (10 mmol) |

| This compound | 1.1 | 82.12 | ~0.90 g (11 mmol) |

| Karstedt's Catalyst | ~10 ppm Pt | - | 10 µL of 2% solution |

| Toluene (solvent) | - | 92.14 | 20 mL |

| Product: | |||

| (1-octyl)this compound | - | 194.33 | Theoretical Yield: 1.94 g |

Logical Relationships in Hydrosilylation

The catalytic cycle of platinum-catalyzed hydrosilylation, commonly known as the Chalk-Harrod mechanism, illustrates the logical steps of the reaction.

Caption: The catalytic cycle of platinum-catalyzed hydrosilylation.

References

- 1. Verification Required - Princeton University Library [oar.princeton.edu]

- 2. researchgate.net [researchgate.net]

- 3. Evidence for the “cocktail” nature of platinum-catalyzed alkyne and alkene hydrosilylation reactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols for Methyldifluorosilane-Based Anti-Stiction Coatings in MEMS

Topic: Methyldifluorosilane for Creating Anti-Stiction Coatings in MEMS

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: this compound is not a commonly documented precursor for anti-stiction coatings in MEMS. The following application notes and protocols are based on the established principles of similar organosilane precursors, such as dichlorodimethylsilane (DDMS), and fluorinated silanes. The quantitative data presented is a projection based on analogous systems and should be empirically verified.

Introduction

Stiction, the unintended adhesion of micro-scale components, is a critical failure mode in Micro-Electro-Mechanical Systems (MEMS). It arises from surface forces such as capillary, van der Waals, and electrostatic forces, which become dominant at the microscale. To mitigate stiction, hydrophobic, low-surface-energy coatings are applied. Self-Assembled Monolayers (SAMs) derived from organosilanes are a highly effective solution due to their covalent bonding to the device's surface and the ability to present a low-energy, non-polar interface.

This document outlines the application of this compound (CH₃SiF₂H) as a potential precursor for forming an anti-stiction monolayer on MEMS devices. The fluorine functional groups are expected to yield a highly hydrophobic, low-friction surface, thereby reducing adhesion forces and improving device reliability. The proposed method utilizes a vapor-phase deposition process, which is advantageous for coating complex microstructures and offers better process control compared to liquid-phase deposition.

Principles of this compound Anti-Stiction Coating Formation

The anti-stiction coating is formed through the chemical vapor deposition (CVD) of this compound onto the hydroxylated surface of a MEMS device. The silicon in this compound reacts with the surface hydroxyl (-OH) groups, forming stable Si-O bonds and covalently attaching the molecule to the surface. The methyl and fluoro groups are oriented away from the surface, creating a low-energy, hydrophobic interface.

Quantitative Data Summary

The following table summarizes the expected properties of a this compound-based anti-stiction coating compared to an uncoated silicon surface and a coating derived from a more common precursor, dichlorodimethylsilane (DDMS).

| Property | Uncoated Silicon | Dichlorodimethylsilane (DDMS) Coated | This compound Coated (Expected) |

| Water Contact Angle (°) | < 30 | 105 - 110 | 110 - 120 |

| Work of Adhesion (mJ/m²) | > 100 | < 50 | < 40 |

| Coefficient of Static Friction | ~ 0.8 - 1.2 | ~ 0.1 - 0.2 | ~ 0.08 - 0.15 |

| Thermal Stability in Air (°C) | N/A | up to 400 | up to 450 |

Experimental Protocols

Substrate Preparation and Surface Activation

Objective: To clean the MEMS device and generate surface hydroxyl groups for the covalent attachment of the this compound monolayer.

Materials:

-

Released MEMS devices

-

Isopropyl alcohol (IPA), semiconductor grade

-

Deionized (DI) water

-

Oxygen plasma asher or UV-Ozone cleaner

Protocol:

-

Thoroughly rinse the released MEMS devices with isopropyl alcohol to remove any organic residues.

-

Rinse with DI water to remove any salts or water-soluble contaminants.

-

Dry the devices using a gentle stream of nitrogen.

-

Activate the surface by treating the devices with oxygen plasma (e.g., 50-100 W for 30-60 seconds) or a UV-Ozone cleaner for 5-10 minutes. This process removes any remaining organic contaminants and creates a hydrophilic, hydroxyl-terminated surface.

-

Immediately transfer the activated devices to the deposition chamber to prevent atmospheric contamination.

Vapor-Phase Deposition of this compound

Objective: To deposit a uniform monolayer of this compound on the activated MEMS surface.

Equipment:

-

Vacuum deposition chamber (e.g., a low-pressure CVD system)

-

This compound precursor source with a mass flow controller

-

Vacuum pump

-

Heated sample stage

Protocol:

-

Place the activated MEMS devices onto the sample stage within the deposition chamber.

-

Evacuate the chamber to a base pressure of < 10⁻³ Torr.

-

Heat the sample stage to the desired deposition temperature (e.g., 50-80 °C) to facilitate the surface reaction.

-

Introduce this compound vapor into the chamber at a controlled flow rate (e.g., 5-20 sccm) to achieve a process pressure of 1-5 Torr.

-

Allow the deposition to proceed for a duration of 15-60 minutes. The exact time will need to be optimized for the specific system and desired coating density.

-

After the deposition period, stop the precursor flow and evacuate the chamber to remove any unreacted this compound and reaction byproducts.

-

Vent the chamber to atmospheric pressure with dry nitrogen and remove the coated devices.

Post-Deposition Annealing (Optional)

Objective: To stabilize the monolayer and remove any physisorbed molecules.

Protocol:

-

After deposition, anneal the coated devices in a vacuum or inert atmosphere (e.g., nitrogen) at 100-120 °C for 30 minutes. This step can help to drive off any residual moisture and improve the durability of the coating.

Visualizations

Caption: Mechanism of stiction and the effect of an anti-stiction coating.

Caption: Experimental workflow for this compound anti-stiction coating.

Caption: Proposed reaction of this compound with a hydroxylated surface.

Troubleshooting & Optimization

Common side products in Methyldifluorosilane reactions and their removal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyldifluorosilane (CH₃SiHF₂). Here, you will find information on common side products, their formation, and detailed protocols for their removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower yields and the presence of a viscous, insoluble material in my reaction involving this compound. What is the likely cause?

A1: The most probable cause is the presence of moisture in your reaction setup. This compound is highly susceptible to hydrolysis, which leads to the formation of silanols. These silanols can then undergo condensation to form polysiloxane networks (silicones), which often present as viscous oils or insoluble gels.

Troubleshooting Steps:

-